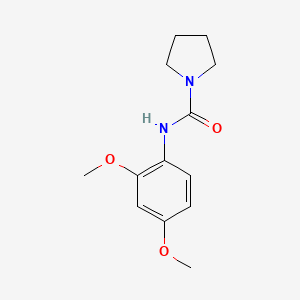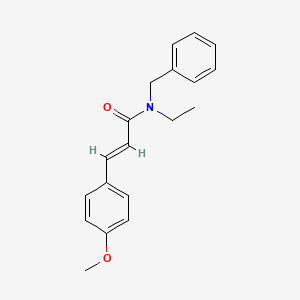
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMPP belongs to the class of compounds known as pyrrolidinecarboxamides, which are known to have various biological activities.
作用機序
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide acts as an agonist for the TRPM8 ion channel, causing an influx of calcium ions into cells. This influx of calcium ions can lead to a variety of downstream effects, including the activation of signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. These effects include the activation of TRPM8 channels in sensory neurons, the release of neurotransmitters such as glutamate and acetylcholine, and the activation of signaling pathways such as the MAPK/ERK pathway.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its specificity for the TRPM8 ion channel. This allows researchers to selectively activate this channel and study its function in isolation. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low potency compared to other TRPM8 agonists. This can make it difficult to achieve the desired level of channel activation in some experiments.
将来の方向性
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of TRPM8 channels in different cell types and tissues. Another area of research involves the development of more potent and selective TRPM8 agonists that could be used in conjunction with N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide to achieve more robust channel activation. Finally, there is also interest in exploring the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide and other TRPM8 agonists for the treatment of pain and other sensory disorders.
合成法
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with pyrrolidine and the subsequent reaction of the resulting product with acetic anhydride. Other methods involve the use of different reagents and catalysts to achieve the desired product.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide as a tool to study the function of certain ion channels in the brain. N-(2,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-5-6-11(12(9-10)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKAGOORRSPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)




